molecular formula C19H25N3O2S B2389722 N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide CAS No. 958984-52-6

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide

カタログ番号: B2389722
CAS番号: 958984-52-6
分子量: 359.49
InChIキー: ZPTZGQVBLRCGRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2 and a 4-phenylbutanamide moiety at position 2. This structure combines a rigid bicyclic system with lipophilic substituents, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition. Its synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives and subsequent amidation .

特性

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-19(2,3)22-18(15-12-25(24)13-16(15)21-22)20-17(23)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTZGQVBLRCGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Strategies for the Thieno[3,4-c]pyrazole Core

The thieno[3,4-c]pyrazole moiety forms the central scaffold of the target compound. Its synthesis typically involves cyclocondensation reactions between thiophene derivatives and hydrazines. A validated approach involves the reaction of 3-aminothiophene-4-carboxylates with hydrazine hydrate under refluxing ethanol, yielding the pyrazole ring fused to the thiophene system. For instance, Abdelhamid et al. demonstrated that 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes cyclization with ethyl 2-chloro-3-oxobutanoate in ethanol containing triethylamine to form thiazole-pyrazole hybrids. Adapting this method, the thieno[3,4-c]pyrazole core could be synthesized via the reaction of 3-amino-4-cyanothiophene with tert-butyl hydrazine, followed by oxidative cyclization.

Key considerations include:

  • Solvent selection : Ethanol or dioxane is preferred for their ability to dissolve polar intermediates and facilitate cyclization.
  • Catalysts : Triethylamine effectively deprotonates intermediates, accelerating nucleophilic attack and ring closure.
  • Temperature : Reflux conditions (70–80°C) are optimal for achieving high yields without side-product formation.

Formation of the 5-Oxo Functional Group

The 5-oxo group is critical for the compound’s electronic properties and bioactivity. Oxidation of a 5-hydroxy or 5-methylene precursor represents a straightforward route. For example, the use of Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) selectively oxidizes secondary alcohols to ketones. In a study by Al-Mutabagani et al., ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole-5-carboxylate was oxidized using hydrogen peroxide in acetic acid to yield the corresponding ketone. Adapting this, the 5-oxo group in the target compound could be introduced by treating a 5-hydroxythienopyrazole intermediate with PCC in dichloromethane.

Synthesis of the 4-Phenylbutanamide Side Chain

The 4-phenylbutanamide moiety is synthesized via a Michael addition followed by amidation. A patent (CN102503846B) details the reaction of acetophenone with ethyl glyoxylate and (S)-phenethylamine in ethanol at 25–35°C to form ethyl 4-phenyl-4-oxo-2-((S)-1-phenethylamino)butanoate. Hydrolysis of the ester group using lithium hydroxide yields the carboxylic acid, which is then converted to the acid chloride using thionyl chloride. Subsequent reaction with ammonia or a primary amine generates the amide.

Amide Bond Formation and Final Assembly

Coupling the thienopyrazole core with the 4-phenylbutanamide side chain requires activating the carboxylic acid as an acid chloride or mixed anhydride. In WO2014200786A1, tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate was synthesized using HATU as a coupling agent. Applying similar conditions, the target compound’s amide bond can be formed by reacting 2-tert-butyl-5-oxothieno[3,4-c]pyrazole-3-carboxylic acid with 4-phenylbutanamine in the presence of HATU and DIPEA in DMF at room temperature.

Optimization of Reaction Conditions

Parameter Optimal Condition Impact on Yield
Solvent DMF or THF Maximizes solubility of intermediates
Coupling Agent HATU 85–90% yield
Temperature 0–25°C Prevents racemization
Reaction Time 12–24 hours Ensures complete conversion

Analytical Characterization

Structural validation relies on spectroscopic techniques:

  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.45–1.50 ppm, while the thienopyrazole protons resonate as doublets between δ 6.80–7.20 ppm.
  • ¹³C NMR : The 5-oxo carbonyl carbon is observed at δ 195–200 ppm, and the amide carbonyl at δ 165–170 ppm.
  • MS (ESI+) : Molecular ion peaks confirm the target mass (e.g., m/z 412.2 for C₂₀H₂₄N₄O₂S).

Challenges and Alternative Approaches

Key challenges include:

  • Steric hindrance : The tert-butyl group may slow coupling reactions, necessitating excess reagents or prolonged reaction times.
  • Oxidation selectivity : Over-oxidation of the thiophene ring requires careful control of oxidizing agents.

Alternative routes involve:

  • Microwave-assisted synthesis : Reduces reaction times for cyclization steps from hours to minutes.
  • Enzymatic amidation : Offers greener conditions but lower yields (50–60%) compared to chemical methods.

生物活性

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H23N3O5S
  • Molecular Weight : 393.4573 g/mol
  • CAS Number : 449784-51-4
  • SMILES Notation : COc1c(OC)cccc1C(=O)Nc1c2CS(=O)(=O)Cc2nn1C(C)(C)C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For example:

  • Activity Against MRSA : Compounds in the same class have shown minimum inhibitory concentrations (MICs) as low as 4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Broad-Spectrum Effects : Other derivatives have demonstrated activity against Clostridium difficile, Escherichia coli, and Candida albicans, with MIC values ranging from 4 to 16 μg/mL for resistant strains .

Anticancer Potential

The thieno[3,4-c]pyrazole moiety is known for its potential in cancer therapy:

  • Mechanism of Action : It is believed to interfere with cellular signaling pathways involved in tumor growth and proliferation.
  • Case Studies : In vitro studies have shown that related compounds induce apoptosis in cancer cell lines, suggesting a potential for therapeutic use in oncology.

Structure–Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity:

  • The presence of the tert-butyl group enhances hydrophobicity, improving membrane penetration and metabolic stability .
  • Variations in the side chains can lead to differing levels of antibacterial efficacy and cytotoxicity against cancer cells.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Identified structural analogs with potent antibacterial activity against MRSA.
Demonstrated anticancer effects through apoptosis induction in cancer cell lines.
Explored metabolic pathways that affect the pharmacokinetics of related compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives against resistant bacterial strains, highlighting the importance of structural diversity for enhanced activity.
  • Cancer Cell Line Studies : Research involving breast and lung cancer cell lines showed that certain derivatives led to a significant reduction in cell viability, indicating potential for further development as anticancer agents.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide with structurally related thienopyrazole derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Substituent at Position 3 Key Applications/Findings
This compound (Target) tert-butyl 4-phenylbutanamide Autotaxin inhibition (patented application); enhanced metabolic stability
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide 4-fluorophenyl 4-phenylbutanamide Similar autotaxin inhibition profile; fluorinated aryl group increases polarity
N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide 3-chlorophenyl adamantane-1-carboxamide Improved solubility and CNS penetration; used in neurodegenerative studies
N-[1-(adamantan-1-yl)-2-oxo-2-(piperidin-1-yl)ethyl]-4-chlorobenzamide Adamantane-piperidine 4-chlorobenzamide Broad-spectrum kinase inhibition; higher cytotoxicity in vitro

Key Findings :

Substituent Impact on Bioactivity :

  • The tert-butyl group in the target compound confers steric hindrance, reducing off-target interactions compared to halogenated aryl analogs (e.g., 4-fluorophenyl or 3-chlorophenyl derivatives) .
  • Adamantane-containing analogs (e.g., CM974472) exhibit superior blood-brain barrier penetration due to adamantane’s lipophilic nature, making them viable for CNS-targeted therapies .

Pharmacokinetic Properties :

  • The 4-phenylbutanamide chain in the target compound balances solubility and membrane permeability, with logP values ~3.2 (predicted), compared to 2.8 for fluorophenyl analogs .
  • Adamantane-1-carboxamide derivatives show prolonged half-lives (>6 hours in rodent models) due to resistance to hepatic degradation .

Enzyme Inhibition Efficacy :

  • The target compound demonstrates IC₅₀ = 12 nM against autotaxin, outperforming 4-fluorophenyl analogs (IC₅₀ = 18 nM) but lagging behind adamantane-carboxamide derivatives (IC₅₀ = 8 nM) .

Q & A

Q. What are the established synthetic routes for N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide, and how can purity be ensured at each step?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Core Formation : Cyclization of precursors (e.g., thieno derivatives with hydrazine) under reflux conditions using solvents like dimethylformamide (DMF) and bases such as sodium hydride .
  • Functionalization : Introduction of tert-butyl and phenyl groups via nucleophilic substitution or amidation reactions .
  • Purification : Column chromatography (silica gel) or preparative HPLC to isolate intermediates and final products. Purity is validated via thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • X-ray Crystallography : Utilized to resolve the 3D structure, employing SHELX software for refinement (e.g., SHELXL for small-molecule crystallography) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm proton environments and substituent positions .
    • Mass Spectrometry : HRMS or ESI-MS for molecular weight validation .
  • Vibrational Spectroscopy : IR spectroscopy to identify functional groups like carbonyl (C=O) and sulfonyl (S=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Catalyst Screening : Evaluate palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps to enhance regioselectivity .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and improve cyclization efficiency .
  • Flow Chemistry : Implement continuous flow reactors to reduce side reactions and scale up synthesis .

Q. What experimental approaches are used to investigate the biological mechanism of action of this compound, particularly in enzyme or receptor binding studies?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD values) for target proteins .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to active sites .

Q. How should researchers address contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent) to minimize variability .
  • Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (e.g., MTT assay) to cross-verify activity .
  • Metabolite Profiling : Use LC-MS to rule out interference from degradation products or metabolites .

Q. What strategies are employed to compare the pharmacological profile of this compound with structurally similar analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butyl vs. phenyl groups) and evaluate changes in bioactivity .
  • In Vitro Binding Assays : Compare IC₅₀ values against analogs using standardized kinase or receptor panels .
  • Pharmacokinetic Profiling : Assess bioavailability, half-life, and metabolic stability in murine models relative to analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。